molecular formula C9H5ClN2O B15204878 4-Chloro-1,5-naphthyridine-3-carbaldehyde

4-Chloro-1,5-naphthyridine-3-carbaldehyde

Cat. No.: B15204878
M. Wt: 192.60 g/mol
InChI Key: KWBWORHUISZGNT-UHFFFAOYSA-N
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Description

4-Chloro-1,5-naphthyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,5-naphthyridine-3-carbaldehyde typically involves the Gould-Jacobs reaction, which is a well-known method for constructing naphthyridine rings. The reaction starts with the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as crystallization and chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,5-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 4-Chloro-1,5-naphthyridine-3-carboxylic acid.

    Reduction: 4-Chloro-1,5-naphthyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1,5-naphthyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1,5-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular proteins involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine-3-carbaldehyde: Lacks the chloro substituent.

    4-Methyl-1,5-naphthyridine-3-carbaldehyde: Contains a methyl group instead of a chloro group.

    4-Bromo-1,5-naphthyridine-3-carbaldehyde: Contains a bromo group instead of a chloro group.

Uniqueness

4-Chloro-1,5-naphthyridine-3-carbaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

4-chloro-1,5-naphthyridine-3-carbaldehyde

InChI

InChI=1S/C9H5ClN2O/c10-8-6(5-13)4-12-7-2-1-3-11-9(7)8/h1-5H

InChI Key

KWBWORHUISZGNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)Cl)C=O

Origin of Product

United States

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